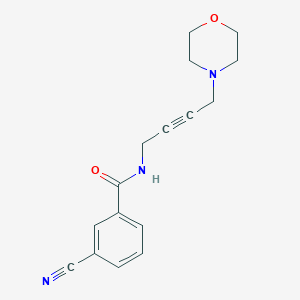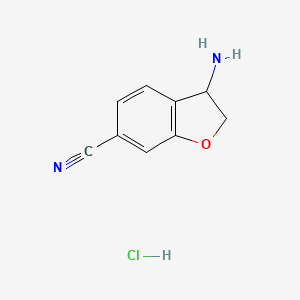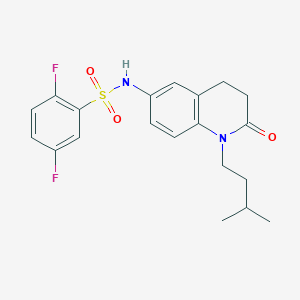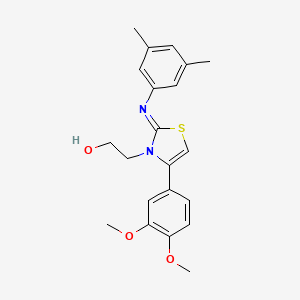![molecular formula C13H20F3NO B2744223 1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol CAS No. 790263-45-5](/img/structure/B2744223.png)
1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol is a chemical compound with potential applications in scientific research. It is a highly specialized compound that has been synthesized through a complex chemical process.
科学的研究の応用
Organic Synthesis and Catalysis
Research into pyrrolidine and pyrrole derivatives, like the structurally related compounds synthesized in these studies, underscores their significance in organic synthesis. The development of efficient, stereoselective processes for creating key intermediates in pharmaceuticals highlights the potential utility of similar compounds in complex organic syntheses. For example, Fleck et al. (2003) detailed a stereoselective process for synthesizing a key intermediate for antibiotic development, showcasing the role of pyrrolidine derivatives in synthesizing biologically active molecules (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Antimicrobial Applications
Hublikar et al. (2019) synthesized a series of pyrrole derivatives to evaluate their antimicrobial activities, highlighting the potential of pyrrole-based compounds in developing new antimicrobial agents. The study demonstrated that these derivatives possess significant antibacterial and antifungal activities, suggesting that structurally related compounds might also serve as templates for new antimicrobial drugs (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Material Science and Polymer Research
The investigation of pyrrole-based compounds extends to materials science, where they contribute to the development of novel polymers and materials with specific properties. For instance, Tressl et al. (1998) reported on melanoidin-like Maillard polymers from 2-deoxypentoses, including N-substituted 2-(hydroxymethyl)pyrrole derivatives, discussing their potential significance in Maillard reactions and their antioxidative activity. Such studies suggest that related compounds could find applications in creating new materials with desirable properties (Tressl, Wondrak, Krüger, & Rewicki, 1998).
特性
IUPAC Name |
1-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO/c1-8(2)5-6-17-9(3)7-11(10(17)4)12(18)13(14,15)16/h7-8,12,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVSIIXHQCSQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
![(5-Fluoropyridin-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2744141.png)


![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)

![Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2744147.png)

![3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2744149.png)
![3-[1-(2-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2744150.png)

![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2744153.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)
